

Vimirogant storage condition optimization

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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Frequently Asked Questions (FAQ)

Question	Answer & Technical Guidance
What are the recommended storage conditions for Vimirogant hydrochloride powder?	Store the powder at -20°C . Under these conditions, the product is typically stable for up to 3 years [1].
Can I store Vimirogant hydrochloride at 4°C?	Yes, but the shelf life is shorter. When stored at 4°C , the powder is stable for approximately 2 years [1].
How should I prepare and store stock solutions?	Prepare stock solutions in solvents like DMSO or ethanol. For short-term storage, aliquots can be kept at -20°C for about 1 month . For longer-term storage, -80°C is recommended for up to 6 months [1].
What should I do before using a frozen stock solution?	Always thaw the solution gently. Allow the vial to equilibrate to room temperature for at least 1 hour before opening it. This prevents condensation of water into the solution, which could affect concentration and stability [1].

| **My experimental results are inconsistent. Could storage be an issue?** | Possibly. Primary causes include:

- **Repeated freeze-thaw cycles** of stock solutions [1].

- **Solution storage at 4°C or room temperature** for extended periods beyond recommended durations [1].
- **Water condensation** in the stock solution vial due to improper thawing [1]. |

Stability Testing & Method Validation

For a comprehensive stability assessment, developing and validating a stability-indicating method is crucial. The following protocol, adapted from a study on Voriconazole, provides a robust framework you can follow for **Vimirogant** [2].

Objective

To develop and validate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can accurately quantify **Vimirogant** even in the presence of its degradation products.

Equipment & Materials

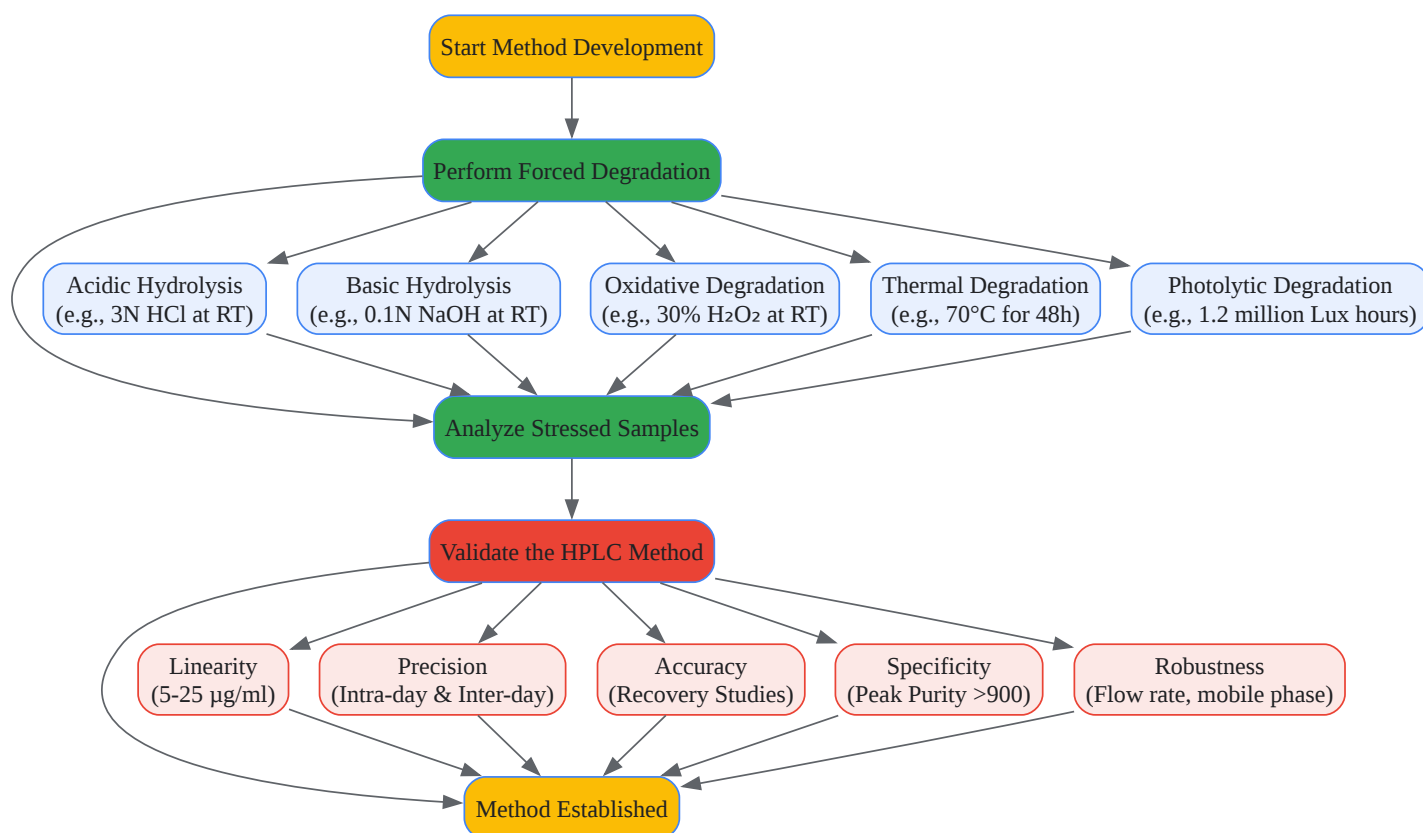
- **HPLC System:** Equipped with a photodiode array (PDA) detector.
- **Chromatographic Column:** Hypersil C18 column (250 mm × 4.6 mm) or equivalent.
- **Chemicals:** **Vimirogant** reference standard, acetonitrile (HPLC grade), water (HPLC grade), and reagents for forced degradation (e.g., HCl, NaOH, H₂O₂) [2].

Chromatographic Conditions

- **Mobile Phase:** Acetonitrile and water in a specified ratio (e.g., 40:60, v/v).
- **Flow Rate:** 1.0 ml/min.
- **Detection Wavelength:** To be determined based on the UV spectrum of **Vimirogant**.
- **Injection Volume:** 20 µl.
- **Column Temperature:** Ambient [2].

Experimental Workflow

The diagram below outlines the key steps for the forced degradation study and method validation:



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Key Parameters & Recommended Limits for Method Validation

The table below summarizes the typical validation parameters and their acceptance criteria [2].

Validation Parameter	Protocol & Acceptance Criteria
Linearity	Prepare concentrations from 5-25 µg/ml. The correlation coefficient (r) should be >0.99 [2].
Precision	Repeat analyses of three concentrations within the same day (intra-day) and over three days (inter-day). Relative Standard Deviation (RSD) should be ≤1.5% [2].
Accuracy	Perform recovery studies at 80%, 100%, and 120% levels. Average recovery should be close to 100% [2].
Specificity	The method should resolve the main drug peak from degradation products. Peak purity from a PDA detector should be high (e.g., >900) [2].
Robustness	Deliberately vary parameters like mobile phase composition ($\pm 1\%$) and flow rate (± 0.05 ml/min). The method should remain unaffected [2].

Advanced Stability Prediction (ASAP)

For early-phase development, the **Accelerated Stability Assessment Program (ASAP)** can be a powerful tool. ASAP uses elevated temperature and humidity to predict shelf life in a fraction of the time required by long-term studies [3].

- **Principle:** It is based on the moisture-modified Arrhenius equation, which models degradation as a function of both temperature and humidity [3].
- **Application:** Expose the drug product (in an open vial) to multiple short-term conditions (e.g., 5 weeks at various combinations of 50-70°C and 10-80% relative humidity). Analyze the data with specialized software (e.g., ASAPprime) to build a model and predict the shelf life under intended storage conditions [3].

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References

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To cite this document: Smolecule. [Vimirogant storage condition optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546768#vimirogant-storage-condition-optimization>]

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